molecular formula C9H6Cl2N2 B13134436 4,8-Dichloroquinolin-3-amine

4,8-Dichloroquinolin-3-amine

Cat. No.: B13134436
M. Wt: 213.06 g/mol
InChI Key: OTWCLYQWOKGRTA-UHFFFAOYSA-N
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Description

4,8-Dichloroquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 4th and 8th positions and an amino group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method starts with the chlorination of 4,8-dichloroquinoline, which is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3rd position.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloroquinolin-3-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 8th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can have significant biological activities.

Scientific Research Applications

4,8-Dichloroquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting infectious diseases and cancer.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dichloroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it could interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

    4,7-Dichloroquinoline: Another dichloroquinoline derivative with chlorine atoms at the 4th and 7th positions.

    4-Aminoquinoline: A related compound with an amino group at the 4th position, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug derived from 4-aminoquinoline.

Uniqueness: 4,8-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 4th and 8th positions, combined with the amino group at the 3rd position, makes it a versatile intermediate for synthesizing a variety of bioactive compounds.

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

4,8-dichloroquinolin-3-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H,12H2

InChI Key

OTWCLYQWOKGRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)N)Cl

Origin of Product

United States

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